3,3-Dimethoxybicyclo[2.2.1]heptan-2-one
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Overview
Description
3,3-Dimethoxybicyclo[2.2.1]heptan-2-one is a bicyclic ketone with the molecular formula C9H14O. It is also known by other names such as 2-Norbornanone, 3,3-dimethyl-; Camphenilone; and 3,3-Dimethylnorcamphor . This compound is characterized by its unique bicyclic structure, which makes it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethoxybicyclo[2.2.1]heptan-2-one typically involves the reaction of bicyclo[2.2.1]heptan-2-one with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale and efficiency.
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethoxybicyclo[2.2.1]heptan-2-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require strong acids or bases as catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
3,3-Dimethoxybicyclo[2.2.1]heptan-2-one has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of more complex organic compounds.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the synthesis of fragrances and other industrial chemicals
Mechanism of Action
The mechanism of action of 3,3-Dimethoxybicyclo[2.2.1]heptan-2-one involves its interaction with various molecular targets and pathways. The compound’s bicyclic structure allows it to fit into specific enzyme active sites, potentially inhibiting or modifying their activity. This interaction can lead to various biological effects, depending on the specific target .
Comparison with Similar Compounds
Similar Compounds
3,3-Dimethylbicyclo[2.2.1]heptan-2-one: Similar in structure but lacks the methoxy groups.
3-Ethylbicyclo[2.2.1]heptan-2-one: Contains an ethyl group instead of methoxy groups.
3-(4-Methylbenzylidene)camphor: A related compound used in sunscreens .
Properties
CAS No. |
35611-45-1 |
---|---|
Molecular Formula |
C9H14O3 |
Molecular Weight |
170.21 g/mol |
IUPAC Name |
3,3-dimethoxybicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C9H14O3/c1-11-9(12-2)7-4-3-6(5-7)8(9)10/h6-7H,3-5H2,1-2H3 |
InChI Key |
UMSQYDGHJFVBPC-UHFFFAOYSA-N |
Canonical SMILES |
COC1(C2CCC(C2)C1=O)OC |
Origin of Product |
United States |
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